Ácido 1-O-(4,5-dihidroxi-9,10-dioxo-9,10-dihidroantraceno-2-carbonil)-beta-L-glucopiranurónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid, also known as 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid, is a useful research compound. Its molecular formula is C₂₁H₁₆O₁₂ and its molecular weight is 460.34. The purity is usually 95%.
BenchChem offers high-quality 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Función en el metabolismo de fármacos
Los glucurónidos de acilo, como el glucurónido de acilo-beta-D-reína, desempeñan un papel significativo en el metabolismo de los fármacos que contienen ácido carboxílico tanto en animales como en humanos {svg_1}. A menudo circulan en el plasma antes de ser excretados en la orina y la bilis {svg_2}.
Mediadores de toxicidades inducidas por fármacos
Hay una investigación en curso sobre el papel de los metabolitos de glucurónidos de acilo como mediadores de las toxicidades inducidas por fármacos {svg_3}. Esto se debe a su capacidad para modificar covalentemente las moléculas biológicas, incluidas proteínas, lípidos y ácidos nucleicos {svg_4}.
Impacto en la evaluación de la seguridad de los fármacos
La posible toxicidad de los metabolitos de glucurónidos de O-acilo de ácidos carboxílicos ha sido un tema de debate durante varios años {svg_5}. Esto tiene implicaciones para la evaluación de la seguridad de los medicamentos de uso común y los programas de desarrollo de nuevos medicamentos {svg_6}.
Uso en programas de descubrimiento y optimización de fármacos
Los avances en la metodología analítica utilizada para detectar, identificar y cuantificar los glucurónidos de acilo en fluidos y tejidos biológicos han llevado a un progreso significativo en los programas de descubrimiento y optimización de fármacos {svg_7}.
Actividad farmacológica potencial
Si bien los glucurónidos generalmente actúan en un papel de desintoxicación, se sabe que algunos glucurónidos son farmacológicamente activos {svg_8}. Esto abre posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos {svg_9}.
Uso en el desarrollo de profármacos
El uso de profármacos de glucurónidos, especialmente para mejorar la citotoxicidad de los agentes anticancerígenos, ha aumentado notablemente {svg_10}. El glucurónido de acilo-beta-D-reína podría explorarse potencialmente en este contexto {svg_11}.
Actividad Biológica
1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent studies and findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C21H16O12 and a molecular weight of 460.34 g/mol. It contains anthraquinone derivatives that are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells through the activation of various signaling pathways. They have been shown to inhibit DNA synthesis and cell proliferation in several cancer cell lines.
- Case Studies : In vitro studies demonstrate that 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid can significantly reduce the viability of human lung cancer A-549 cells at concentrations as low as 10 µg/ml .
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating cytokine production:
- Cytokine Modulation : It has been reported to reduce the secretion of pro-inflammatory cytokines such as IL-1β, which plays a critical role in inflammatory responses .
- Therapeutic Implications : These properties suggest potential use in treating inflammatory diseases such as arthritis.
3. Antimicrobial Activity
The compound displays antimicrobial effects against various pathogens:
- Mechanism : The anthraquinone structure is known to disrupt bacterial cell membranes and inhibit their growth.
- Research Findings : Studies have shown that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in A-549 cells | |
Anti-inflammatory | Reduces IL-1β secretion | |
Antimicrobial | Inhibits growth of various bacteria |
The mechanisms underlying the biological activities include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Signal Transduction Pathways : It can interfere with pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
Case Studies
- Anticancer Study : A study on the efficacy of this compound showed a dose-dependent inhibition of A-549 lung cancer cells, with a notable reduction in cell viability at higher concentrations.
- Anti-inflammatory Research : Another study highlighted the compound's ability to downregulate inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent for chronic inflammatory conditions.
Propiedades
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQBZPCZQHNKI-ZIKOTGLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858374 |
Source
|
Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190605-03-9 |
Source
|
Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.